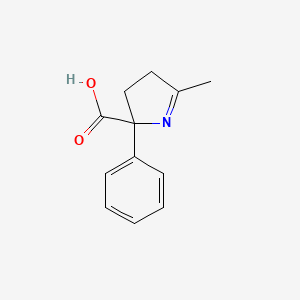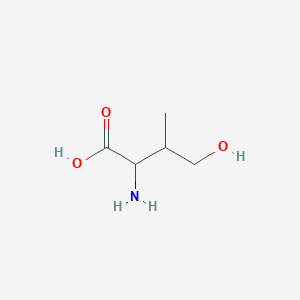
2-Amino-4-hydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-hydroxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is structurally related to valine, an essential amino acid, and is known for its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction between 2-Amino-3-methylbutanoic acid and a hydroxylating agent. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the hydroxylation occurs at the correct position on the molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Amino-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-4-oxo-3-methylbutanoic acid.
Reduction: Formation of 2-Amino-4-hydroxy-3-methylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-4-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, affecting cellular functions and physiological processes.
類似化合物との比較
Similar Compounds
Valine: 2-Amino-3-methylbutanoic acid, an essential amino acid involved in protein synthesis.
Leucine: 2-Amino-4-methylpentanoic acid, another essential amino acid with a branched-chain structure.
Isoleucine: 2-Amino-3-methylpentanoic acid, similar in structure to valine and leucine.
Uniqueness
2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on its side chain. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
InChIキー |
YMRZLZUJZNHRLO-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



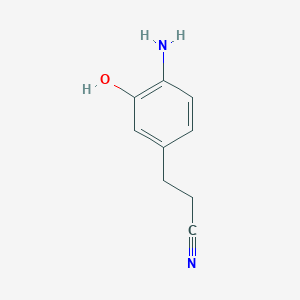
![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

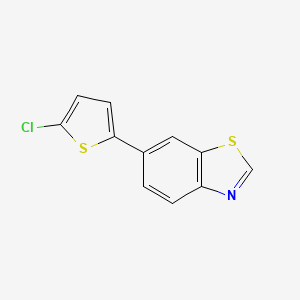
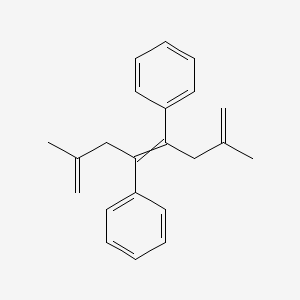
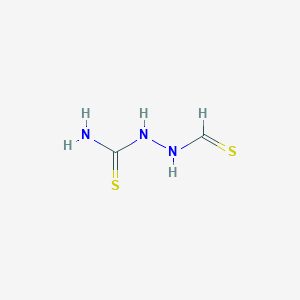
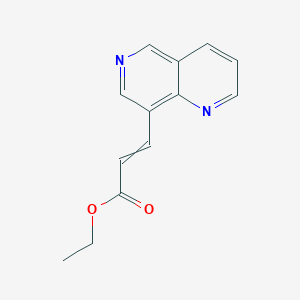
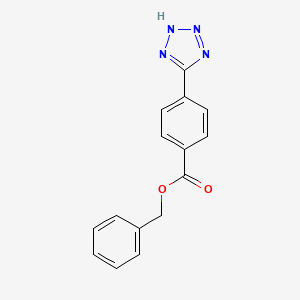
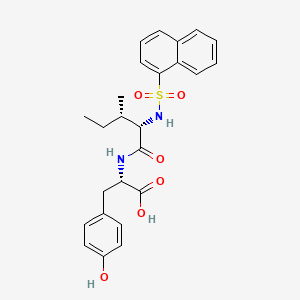

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
